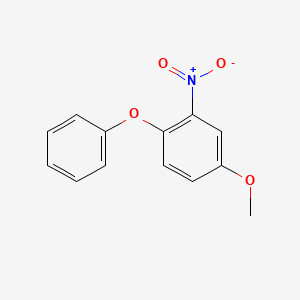

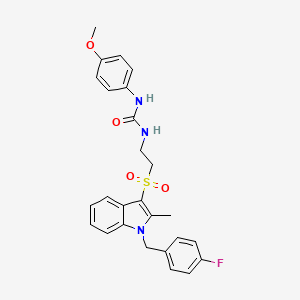

![molecular formula C16H13N3O2S2 B3006066 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 1797641-15-6](/img/structure/B3006066.png)

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

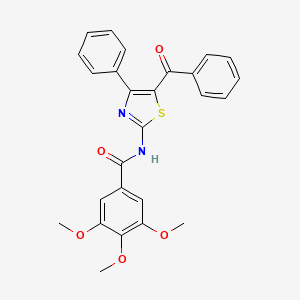

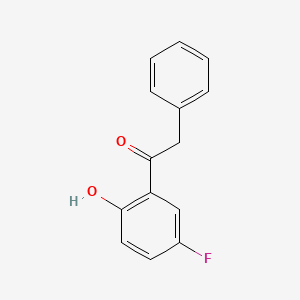

The compound “N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide” belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .

Molecular Structure Analysis

The molecular formula of the compound is C9H11N3O2S . It has an average mass of 225.268 Da and a monoisotopic mass of 225.057190 Da .Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H11N3O2S, an average mass of 225.268 Da, and a monoisotopic mass of 225.057190 Da .Scientific Research Applications

Pharmacology

This compound is a small molecule and is classified under experimental groups . It has been tested for its pharmacological properties, but specific indications are not available . The compound’s mechanism of action is not fully understood, but it is known to target the Serine/threonine-protein kinase Chk1 in humans .

Metabolism and Absorption

Information about the absorption, metabolism, volume of distribution, protein binding, route of elimination, half-life, and clearance of this compound is currently not available .

Adverse Effects

The compound’s toxicity and adverse effects have not been fully studied. However, structured adverse effects data can be used to improve decision support and research outcomes .

Interactions

The compound’s interactions with other drugs and food are not well-documented. It is recommended that healthcare providers be consulted for interpretation of any potential interactions .

Chemical Taxonomy

This compound belongs to the class of organic compounds known as N-acetylarylamines. These are acetamides where one or more amide hydrogens is substituted by an aryl group .

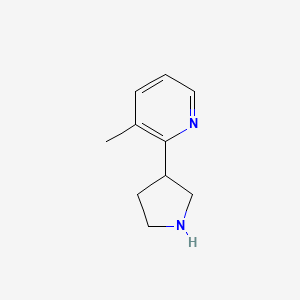

Phosphoinositide 3-Kinase Inhibitors

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, which are similar to the compound , have been synthesized and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .

Structure-Activity Relationships (SAR)

The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .

Docking Analysis

Further docking analysis revealed that the N-heterocyclic core of a similar compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .

Mechanism of Action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle checkpoint control, particularly in response to DNA damage or unreplicated DNA .

Mode of Action

This interaction is likely to influence the protein’s activity, potentially altering its ability to mediate cell cycle checkpoint control and DNA repair .

Biochemical Pathways

Given the target of the compound, it is reasonable to speculate that it may impact pathways related tocell cycle regulation and DNA damage response .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its influence on the Serine/threonine-protein kinase Chk1 . By modulating the activity of this protein, the compound could potentially affect cell cycle progression and DNA repair mechanisms .

properties

IUPAC Name |

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S2/c20-14(12-8-9-4-1-2-6-11(9)22-12)19-16-18-10-5-3-7-17-15(21)13(10)23-16/h1-2,4,6,8H,3,5,7H2,(H,17,21)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVDGYOKGULJON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3005983.png)

![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)

![3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3006000.png)

![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B3006002.png)

![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B3006006.png)